Cas no 1705100-91-9 (7-(2-fluorophenyl)-N-(propan-2-yl)-1,4-thiazepane-4-carboxamide)

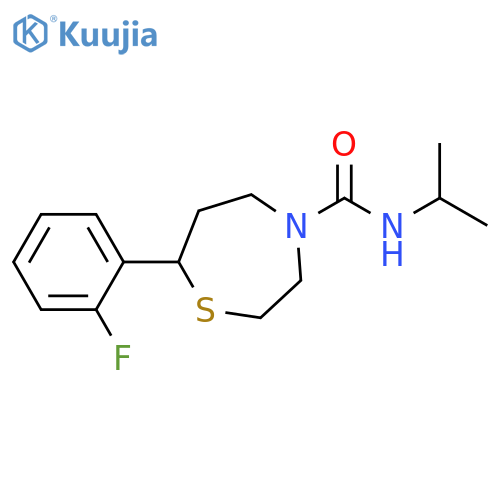

1705100-91-9 structure

商品名:7-(2-fluorophenyl)-N-(propan-2-yl)-1,4-thiazepane-4-carboxamide

CAS番号:1705100-91-9

MF:C15H21FN2OS

メガワット:296.403445959091

CID:5367299

7-(2-fluorophenyl)-N-(propan-2-yl)-1,4-thiazepane-4-carboxamide 化学的及び物理的性質

名前と識別子

-

- 7-(2-Fluorophenyl)tetrahydro-N-(1-methylethyl)-1,4-thiazepine-4(5H)-carboxamide

- 7-(2-fluorophenyl)-N-(propan-2-yl)-1,4-thiazepane-4-carboxamide

-

- インチ: 1S/C15H21FN2OS/c1-11(2)17-15(19)18-8-7-14(20-10-9-18)12-5-3-4-6-13(12)16/h3-6,11,14H,7-10H2,1-2H3,(H,17,19)

- InChIKey: IEXFCCKENKYIJR-UHFFFAOYSA-N

- ほほえんだ: S1C(C2=CC=CC=C2F)CCN(C(NC(C)C)=O)CC1

7-(2-fluorophenyl)-N-(propan-2-yl)-1,4-thiazepane-4-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6481-1593-1mg |

7-(2-fluorophenyl)-N-(propan-2-yl)-1,4-thiazepane-4-carboxamide |

1705100-91-9 | 1mg |

$81.0 | 2023-09-08 | ||

| Life Chemicals | F6481-1593-25mg |

7-(2-fluorophenyl)-N-(propan-2-yl)-1,4-thiazepane-4-carboxamide |

1705100-91-9 | 90%+ | 25mg |

$163.5 | 2023-04-25 | |

| Life Chemicals | F6481-1593-2μmol |

7-(2-fluorophenyl)-N-(propan-2-yl)-1,4-thiazepane-4-carboxamide |

1705100-91-9 | 2μmol |

$85.5 | 2023-09-08 | ||

| Life Chemicals | F6481-1593-20μmol |

7-(2-fluorophenyl)-N-(propan-2-yl)-1,4-thiazepane-4-carboxamide |

1705100-91-9 | 90%+ | 20μl |

$118.5 | 2023-04-25 | |

| Life Chemicals | F6481-1593-20mg |

7-(2-fluorophenyl)-N-(propan-2-yl)-1,4-thiazepane-4-carboxamide |

1705100-91-9 | 90%+ | 20mg |

$148.5 | 2023-04-25 | |

| Life Chemicals | F6481-1593-30mg |

7-(2-fluorophenyl)-N-(propan-2-yl)-1,4-thiazepane-4-carboxamide |

1705100-91-9 | 90%+ | 30mg |

$178.5 | 2023-04-25 | |

| Life Chemicals | F6481-1593-5μmol |

7-(2-fluorophenyl)-N-(propan-2-yl)-1,4-thiazepane-4-carboxamide |

1705100-91-9 | 5μmol |

$94.5 | 2023-09-08 | ||

| Life Chemicals | F6481-1593-15mg |

7-(2-fluorophenyl)-N-(propan-2-yl)-1,4-thiazepane-4-carboxamide |

1705100-91-9 | 15mg |

$133.5 | 2023-09-08 | ||

| Life Chemicals | F6481-1593-2mg |

7-(2-fluorophenyl)-N-(propan-2-yl)-1,4-thiazepane-4-carboxamide |

1705100-91-9 | 2mg |

$88.5 | 2023-09-08 | ||

| Life Chemicals | F6481-1593-5mg |

7-(2-fluorophenyl)-N-(propan-2-yl)-1,4-thiazepane-4-carboxamide |

1705100-91-9 | 5mg |

$103.5 | 2023-09-08 |

7-(2-fluorophenyl)-N-(propan-2-yl)-1,4-thiazepane-4-carboxamide 関連文献

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

1705100-91-9 (7-(2-fluorophenyl)-N-(propan-2-yl)-1,4-thiazepane-4-carboxamide) 関連製品

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量